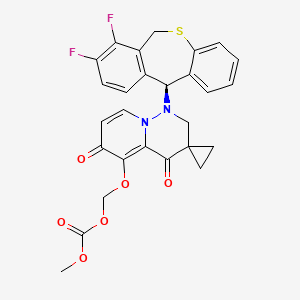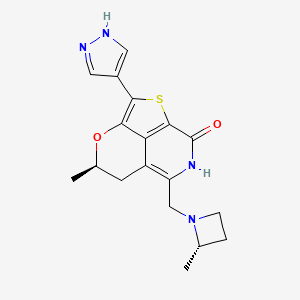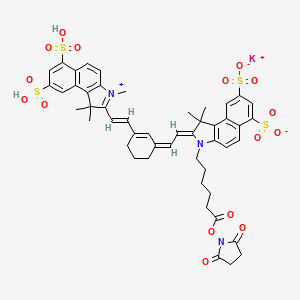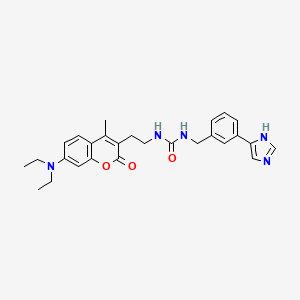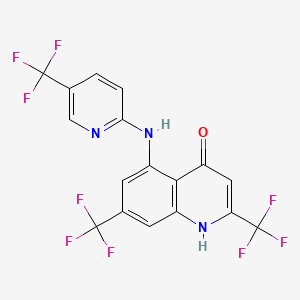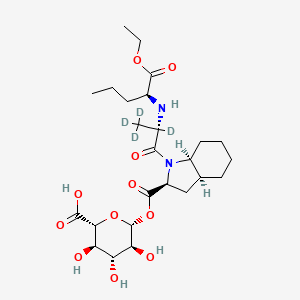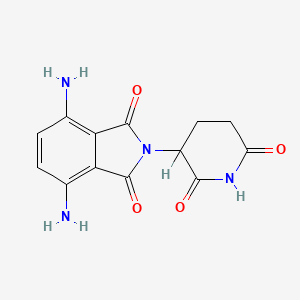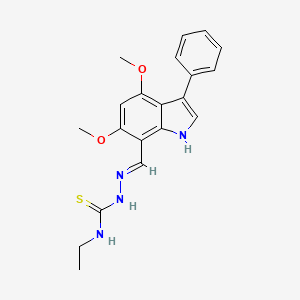
AChE-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AChE-IN-8 is a compound known for its inhibitory effects on acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This compound has garnered significant attention due to its potential applications in treating neurodegenerative diseases such as Alzheimer’s disease. By inhibiting acetylcholinesterase, this compound helps increase the levels of acetylcholine in the brain, thereby enhancing cognitive functions and memory.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of AChE-IN-8 typically involves the radical cyclization of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The reaction conditions include:
Temperature: Room temperature to 60°C
Solvent: Acetic acid or a mixture of acetic acid and water
Catalyst: Manganese(III) acetate
The reaction proceeds through the formation of a radical intermediate, which then undergoes cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled reaction conditions
Purification: Using column chromatography or recrystallization
Quality control: Ensuring the purity and consistency of the final product through analytical techniques such as HPLC and NMR spectroscopy
Analyse Des Réactions Chimiques
Types of Reactions
AChE-IN-8 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted to its corresponding oxidized form.
Reduction: Reducing agents can convert this compound back to its reduced form.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in an acidic medium
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine
Major Products
Applications De Recherche Scientifique
AChE-IN-8 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying radical cyclization reactions and the development of new synthetic methodologies.
Biology: Investigated for its effects on acetylcholinesterase activity in various biological systems, including cell cultures and animal models.
Medicine: Explored as a potential therapeutic agent for treating neurodegenerative diseases such as Alzheimer’s disease by enhancing cognitive functions and memory.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties and biological activities.
Mécanisme D'action
AChE-IN-8 exerts its effects by inhibiting the enzyme acetylcholinesterase. The mechanism involves:
Binding: this compound binds to the active site of acetylcholinesterase, preventing the enzyme from breaking down acetylcholine.
Inhibition: This inhibition increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and improving cognitive functions.
Molecular Targets: The primary molecular target is acetylcholinesterase, but this compound may also interact with other proteins and receptors involved in cholinergic signaling pathways.
Comparaison Avec Des Composés Similaires
AChE-IN-8 is compared with other acetylcholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine. While all these compounds share the common goal of inhibiting acetylcholinesterase, this compound is unique due to its:
Structure: this compound has a distinct chemical structure that allows for specific interactions with acetylcholinesterase.
Potency: It exhibits higher potency and selectivity compared to some other inhibitors.
Applications: Its unique properties make it suitable for a broader range of applications in research and industry.
Similar Compounds
Donepezil: A reversible acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A carbamate-based inhibitor that provides dual inhibition of acetylcholinesterase and butyrylcholinesterase.
Galantamine: An alkaloid that acts as a reversible competitive inhibitor of acetylcholinesterase and also modulates nicotinic receptors.
Propriétés
Formule moléculaire |
C20H22N4O2S |
|---|---|
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
1-[(E)-(4,6-dimethoxy-3-phenyl-1H-indol-7-yl)methylideneamino]-3-ethylthiourea |
InChI |
InChI=1S/C20H22N4O2S/c1-4-21-20(27)24-23-12-15-16(25-2)10-17(26-3)18-14(11-22-19(15)18)13-8-6-5-7-9-13/h5-12,22H,4H2,1-3H3,(H2,21,24,27)/b23-12+ |
Clé InChI |
IHBOSFVKZFSQRM-FSJBWODESA-N |
SMILES isomérique |
CCNC(=S)N/N=C/C1=C2C(=C(C=C1OC)OC)C(=CN2)C3=CC=CC=C3 |
SMILES canonique |
CCNC(=S)NN=CC1=C2C(=C(C=C1OC)OC)C(=CN2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


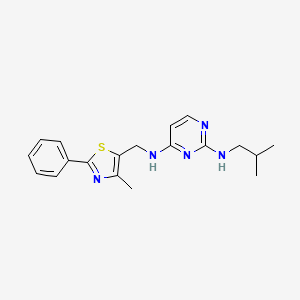
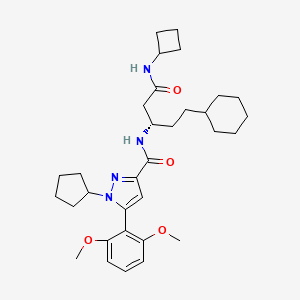
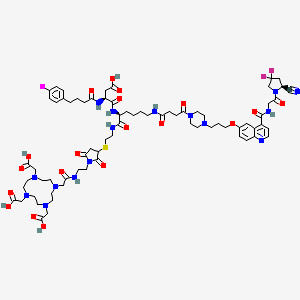
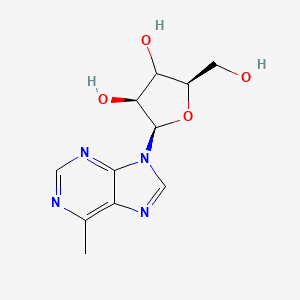
![[(1S,4S,5S,6R,9R,10R,12R,14R)-5,6-dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] hexanoate](/img/structure/B12407778.png)
![[(3S,4R,5S)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-2-[5-hydroxy-7-methoxy-4-oxo-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12407783.png)
![3-[9-[(3-bromophenyl)methyl]-6-[3-[(Z)-N'-hydroxycarbamimidoyl]phenyl]carbazol-3-yl]-N'-hydroxybenzenecarboximidamide](/img/structure/B12407788.png)
